2-(Cyclopropylamino)-5-fluorobenzoic acid 2-(Cyclopropylamino)-5-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13438830
InChI: InChI=1S/C10H10FNO2/c11-6-1-4-9(12-7-2-3-7)8(5-6)10(13)14/h1,4-5,7,12H,2-3H2,(H,13,14)
SMILES: C1CC1NC2=C(C=C(C=C2)F)C(=O)O
Molecular Formula: C10H10FNO2
Molecular Weight: 195.19 g/mol

2-(Cyclopropylamino)-5-fluorobenzoic acid

CAS No.:

Cat. No.: VC13438830

Molecular Formula: C10H10FNO2

Molecular Weight: 195.19 g/mol

* For research use only. Not for human or veterinary use.

2-(Cyclopropylamino)-5-fluorobenzoic acid -

Specification

Molecular Formula C10H10FNO2
Molecular Weight 195.19 g/mol
IUPAC Name 2-(cyclopropylamino)-5-fluorobenzoic acid
Standard InChI InChI=1S/C10H10FNO2/c11-6-1-4-9(12-7-2-3-7)8(5-6)10(13)14/h1,4-5,7,12H,2-3H2,(H,13,14)
Standard InChI Key GNEPBPOVMKVYEW-UHFFFAOYSA-N
SMILES C1CC1NC2=C(C=C(C=C2)F)C(=O)O
Canonical SMILES C1CC1NC2=C(C=C(C=C2)F)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

2-(Cyclopropylamino)-5-fluorobenzoic acid is systematically named according to IUPAC guidelines as 2-(cyclopropylamino)-5-fluorobenzoic acid. Its Chemical Abstracts Service (CAS) registry number is 1249378-58-2, and it is classified under the broader category of benzoic acid derivatives. The compound’s canonical SMILES representation is \text{C1CC1NC2=C(C=C(C=C2)F)C(=O)O, reflecting the cyclopropylamino group (-NH-C3H5\text{-NH-C}_3\text{H}_5) at position 2 and the fluorine atom at position 5.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC10H10FNO2\text{C}_{10}\text{H}_{10}\text{FNO}_2
Molecular Weight195.19 g/mol
CAS Number1249378-58-2
IUPAC Name2-(cyclopropylamino)-5-fluorobenzoic acid
SMILESC1CC1NC2=C(C=C(C=C2)F)C(=O)O
InChI KeyGNEPBPOVMKVYEW-UHFFFAOYSA-N

Structural Analysis

The compound’s structure comprises a benzoic acid backbone substituted with a cyclopropylamino group and a fluorine atom. The cyclopropyl ring introduces steric constraints and electronic effects that influence receptor binding, while the fluorine atom enhances metabolic stability and modulates electronic distribution across the aromatic system. The carboxylic acid group at position 1 enables hydrogen bonding and salt formation, critical for interactions with biological targets.

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols remain guarded, available data suggest that 2-(cyclopropylamino)-5-fluorobenzoic acid is synthesized via nucleophilic aromatic substitution or coupling reactions. A plausible route involves:

  • Fluorination: Introduction of fluorine at position 5 of 2-aminobenzoic acid using fluorinating agents like Selectfluor\text{Selectfluor}.

  • Cyclopropylamine Conjugation: Reaction of 5-fluoro-2-aminobenzoic acid with cyclopropyl bromide under basic conditions to form the cyclopropylamino moiety.

  • Purification: Crystallization or chromatographic techniques to isolate the final product.

Challenges in Synthesis

The steric bulk of the cyclopropyl group and the electron-withdrawing nature of fluorine necessitate precise reaction conditions to avoid side products such as over-alkylation or dehalogenation. Advances in catalytic methods, including palladium-mediated cross-coupling, may improve yield and selectivity .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate aqueous solubility due to the ionizable carboxylic acid group (pKa4.2\text{p}K_a \approx 4.2), with enhanced solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies indicate no significant degradation under ambient conditions, though prolonged exposure to light or moisture should be avoided.

Table 2: Predicted Physicochemical Properties

PropertyValue
logP (Octanol-Water)1.2 (estimated)
Solubility in Water12 mg/mL (pH 7.4)
Melting PointNot reported
Boiling PointNot reported

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1700cm1\approx 1700 \, \text{cm}^{-1} (C=O stretch) and 1250cm11250 \, \text{cm}^{-1} (C-F stretch).

  • NMR: 1H^1\text{H} NMR signals at δ1.01.2ppm\delta 1.0–1.2 \, \text{ppm} (cyclopropyl protons) and δ7.27.8ppm\delta 7.2–7.8 \, \text{ppm} (aromatic protons).

Pharmacological Profile and Mechanism of Action

Biological Targets

2-(Cyclopropylamino)-5-fluorobenzoic acid is hypothesized to inhibit enzymes such as cyclooxygenase-2 (COX-2) and DNA gyrase, based on structural analogs like fluoroquinolones . The cyclopropyl group may enhance binding affinity to hydrophobic enzyme pockets, while the fluorine atom stabilizes interactions via electrostatic effects.

Table 3: Comparative Antibacterial Activity (Hypothetical Data)

CompoundMIC against E. coli (µg/mL)
Ciprofloxacin0.03
2-(Cyclopropylamino)-5-fluorobenzoic acid2.5 (estimated)

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